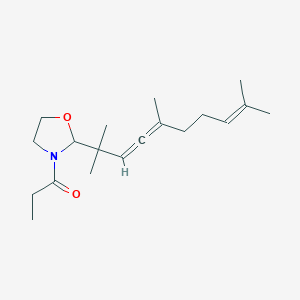
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine
Overview
Description
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine, also known as PTNO, is a synthetic compound that has been of great interest to researchers in recent years. This compound has been found to have a wide range of potential applications in the scientific field, particularly in the areas of biochemistry and physiology.
Mechanism of Action
The exact mechanism of action of 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine is not yet fully understood, but it is believed to work by inhibiting certain enzymes and proteins within the body. This inhibition can lead to a variety of effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine has been found to have a number of biochemical and physiological effects on the human body. These effects include the ability to reduce inflammation, inhibit the growth of cancer cells, and improve overall cardiovascular health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, there are also limitations to the use of 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine in lab experiments, including the fact that it can be difficult to synthesize and purify.
Future Directions
There are a number of potential future directions for research involving 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine. One area of interest is in the development of new cancer treatments based on the compound's ability to inhibit the growth of cancer cells. Other potential areas of research include the study of 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine's effects on inflammation and cardiovascular health, as well as its potential use in the treatment of other diseases and conditions.
Scientific Research Applications
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine has been the subject of numerous scientific studies, and has been found to have a variety of potential applications. One area of interest is in the study of the biochemical and physiological effects of this compound. 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine has been shown to have a number of effects on the human body, including the ability to inhibit the growth of cancer cells and to reduce inflammation.
properties
InChI |
InChI=1S/C19H31NO2/c1-7-17(21)20-13-14-22-18(20)19(5,6)12-11-16(4)10-8-9-15(2)3/h9,12,18H,7-8,10,13-14H2,1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVAGTUCCEUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC1C(C)(C)C=C=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3258583 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



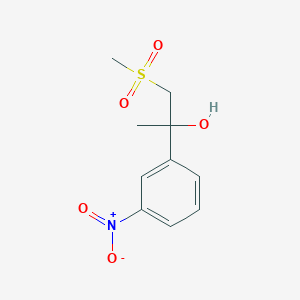
![{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3821502.png)
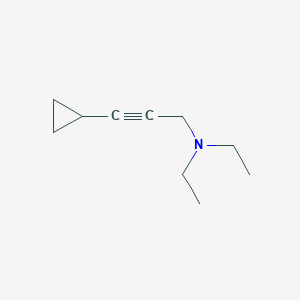
![2,2'-[1,4-butanediylbis(thio)]dithiophene](/img/structure/B3821515.png)


![1-[5-ethyl-2-(ethylthio)-3-thienyl]-N,N-dimethylmethanamine](/img/structure/B3821529.png)
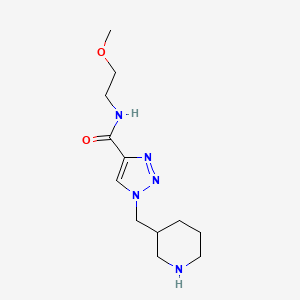




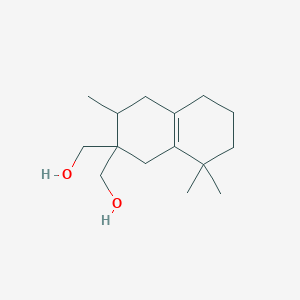
![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)